Bcl-2-IN-15 is a compound designed to inhibit the B-cell lymphoma 2 protein, which plays a critical role in regulating apoptosis and cell survival. This compound is part of a broader effort to develop targeted therapies for various cancers, leveraging the understanding of Bcl-2's role in tumorigenesis. The compound's classification falls under small-molecule inhibitors, specifically targeting the anti-apoptotic Bcl-2 family of proteins.
Bcl-2-IN-15 was synthesized as part of research aimed at developing novel inhibitors of Bcl-2 to enhance apoptosis in cancer cells. The compound belongs to a class of benzothiazole derivatives, which have shown promise in preclinical studies for their ability to modulate apoptotic pathways effectively. The synthesis and characterization of Bcl-2-IN-15 were conducted at the Center for Drug Discovery Research and Development, Ain Shams University, where various analytical techniques were employed to confirm its structure and purity .
The synthesis of Bcl-2-IN-15 involved several key steps:
Bcl-2-IN-15 features a complex molecular structure typical of benzothiazole derivatives. Its molecular formula and weight are critical for understanding its interactions with biological targets. The compound's structure includes functional groups that facilitate binding to the Bcl-2 protein, enhancing its inhibitory effects.
Bcl-2-IN-15 undergoes specific chemical reactions that are essential for its activity:
The mechanism by which Bcl-2-IN-15 exerts its effects involves:
Bcl-2-IN-15 exhibits several notable physical and chemical properties:
Bcl-2-IN-15 has significant potential applications in cancer research:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4